molecular formula C36H48N2O11 B1684260 Yellamycin B CAS No. 119445-99-7

Yellamycin B

Número de catálogo: B1684260
Número CAS: 119445-99-7
Peso molecular: 684.8 g/mol
Clave InChI: LQNQZSVFAICQKC-HGUTVOQISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Contextualizing Yellamycin B within Natural Product Chemistry

Natural product chemistry is a scientific discipline dedicated to the discovery, isolation, structure elucidation, and study of chemical substances produced by living organisms. These natural products, or secondary metabolites, often possess complex molecular architectures and exhibit a wide range of biological activities, making them a rich source of lead compounds for drug discovery.

This compound belongs to the anthracycline class of natural products, a group of aromatic polyketides known for their significant biological activities. Anthracyclines are primarily produced by various species of Streptomyces bacteria and are characterized by a tetracyclic aglycone core linked to one or more sugar moieties. The structural diversity within this class, arising from variations in the aglycone and the attached sugars, gives rise to a broad spectrum of biological properties.

Historical Perspectives on this compound Isolation and Initial Characterization

This compound was first reported as a product of the bacterium Streptomyces violaceus. nih.gov The initial discovery and characterization of novel natural products like this compound typically involve a multi-step process. This process begins with the cultivation of the producing microorganism, followed by the extraction of its metabolic products. Subsequently, chromatographic techniques are employed to separate the complex mixture of compounds and isolate the pure substance.

The characterization of this compound would have relied on a combination of spectroscopic methods to determine its chemical structure. Techniques such as mass spectrometry are used to ascertain the molecular weight and elemental composition, while nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the connectivity and stereochemistry of the atoms within the molecule.

While specific details of the initial isolation of this compound are not extensively documented in readily available literature, the process would have followed these established principles of natural product chemistry.

Significance of this compound as an Anthracycline Analog in Scientific Inquiry

The significance of this compound in scientific research stems from its identity as an anthracycline analog. The parent anthracycline compounds, such as doxorubicin (B1662922) and daunorubicin (B1662515), are potent and widely used anticancer agents. However, their clinical utility is often limited by severe side effects, most notably cardiotoxicity.

This has spurred considerable research into the discovery and development of new anthracycline analogs with improved therapeutic profiles, including enhanced efficacy and reduced toxicity. This compound, as a naturally occurring analog, is of interest to scientists for several reasons:

Structural Novelty: Its unique chemical structure, potentially differing in the aglycone or sugar components from clinically used anthracyclines, could lead to novel mechanisms of action or altered biological activities.

Structure-Activity Relationship Studies: By comparing the biological activity of this compound with that of other anthracyclines, researchers can gain valuable insights into the structure-activity relationships of this class of compounds. This knowledge is crucial for the rational design of new, more effective, and safer anticancer drugs.

Biosynthetic Insights: Studying the biosynthesis of this compound in Streptomyces violaceus can reveal novel enzymatic reactions and genetic pathways involved in anthracycline production. This understanding can be harnessed for the bioengineering of microorganisms to produce novel and improved anthracycline analogs.

Propiedades

Número CAS

119445-99-7

Fórmula molecular

C36H48N2O11

Peso molecular

684.8 g/mol

Nombre IUPAC

7,10-bis[[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,9,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C36H48N2O11/c1-8-36(45)15-24(48-25-13-21(37(4)5)30(40)16(2)46-25)19-12-20-28(32(42)18-10-9-11-23(39)27(18)33(20)43)34(44)29(19)35(36)49-26-14-22(38(6)7)31(41)17(3)47-26/h9-12,16-17,21-22,24-26,30-31,35,39-41,44-45H,8,13-15H2,1-7H3

Clave InChI

LQNQZSVFAICQKC-HGUTVOQISA-N

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C3=O)C(=CC=C5)O)OC6CC(C(C(O6)C)O)N(C)C)O

SMILES canónico

CCC1(CC(C2=CC3=C(C(=C2C1OC4CC(C(C(O4)C)O)N(C)C)O)C(=O)C5=C(C3=O)C(=CC=C5)O)OC6CC(C(C(O6)C)O)N(C)C)O

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Yellamycin B

Origen del producto

United States

Origin and Biosynthesis of Yellamycin B

Microbial Producers of Yellamycin B

The production of this compound is confined to specific bacterial strains, primarily within the genus Streptomyces, which is renowned for its ability to synthesize a wide array of secondary metabolites. frontiersin.org

Streptomyces violaceus has been identified as a producer of this compound. nih.gov This species of filamentous, Gram-positive bacteria is typically isolated from soil environments. Strains of S. violaceus are known to produce other anthracycline compounds as well, indicating a genetic predisposition for the synthesis of complex polyketides. The isolation and characterization of these strains are the foundational steps in understanding the production of this compound and for obtaining the compound for further study.

Table 1: Microbial Producer of this compound

GenusSpeciesNatural Habitat
StreptomycesviolaceusSoil

Research into antibiotic production often involves the generation and selection of variant or mutant microbial strains to improve yields. By creating antibiotic-blocked mutants, researchers can elucidate biosynthetic pathways and, in some cases, generate strains that overproduce a specific compound. This can be achieved through techniques such as random mutagenesis followed by screening, or through targeted genetic engineering to remove competing metabolic pathways or to upregulate the expression of the this compound biosynthetic gene cluster. While specific examples of enhanced this compound production through this method are not extensively detailed, the principles of metabolic engineering are widely applied to Streptomyces species to increase the production of valuable secondary metabolites. nih.govresearchgate.netfrontiersin.org

Elucidation of this compound Biosynthetic Pathways

The biosynthesis of this compound is a multi-step process orchestrated by a series of dedicated enzymes. As an anthracycline, its formation follows a known paradigm involving the assembly of a polyketide core, followed by specific tailoring reactions. nih.govfrontiersin.org

The blueprint for this compound synthesis is encoded within a dedicated biosynthetic gene cluster (BGC) in the genome of the producing Streptomyces strain. frontiersin.orgnih.gov For anthracyclines, these clusters typically contain genes encoding a Type II polyketide synthase (PKS). acs.org This PKS is a multi-enzyme complex responsible for constructing the tetracyclic aglycone core of the molecule. frontiersin.orgacs.org The BGC also includes genes for "tailoring" enzymes, such as glycosyltransferases, oxidoreductases, and methyltransferases, which modify the polyketide core to produce the final, biologically active this compound molecule. nih.gov The organization of these genes within a cluster ensures their coordinated expression, allowing for the efficient production of the compound. nih.gov

The formation of this compound involves a sequence of precise enzymatic reactions. The process is initiated by the Type II PKS, which iteratively condenses simple acyl-CoA precursors (e.g., acetyl-CoA and malonyl-CoA) to build a linear poly-β-ketothioester intermediate. acs.org This linear chain is then folded and cyclized by associated enzymes within the PKS complex, such as cyclases and aromatases, to form the characteristic four-ringed anthracyclinone scaffold.

Following the creation of the aglycone core, a series of post-PKS modifications are carried out by tailoring enzymes. frontiersin.org For this compound, this includes crucial glycosylation steps where glycosyltransferase enzymes attach two deoxysugar moieties to the anthracyclinone core. nih.gov Additional modifications by enzymes like oxidoreductases (e.g., hydroxylases) establish the specific pattern of hydroxyl groups on the molecule, which is critical for its final structure and function.

Table 2: Proposed Enzymatic Functions in this compound Biosynthesis

Enzyme ClassProposed Function
Type II Polyketide Synthase (PKS)Assembles the polyketide backbone from simple acyl-CoA units.
Aromatase/CyclaseCatalyzes the proper folding and cyclization of the polyketide chain to form the tetracyclic core.
Oxidoreductase (e.g., Hydroxylase)Adds hydroxyl (-OH) groups at specific positions on the aglycone core.
GlycosyltransferaseAttaches the two characteristic deoxysugar moieties to the aglycone.

To definitively map the biosynthetic pathway of a natural product like this compound, researchers employ precursor incorporation and metabolic labeling studies. This experimental approach involves feeding the producing organism, Streptomyces violaceus, with isotopically labeled simple molecules (precursors) and tracking their incorporation into the final compound.

For instance, the polyketide backbone of this compound is expected to be derived from acetate and propionate units. By supplying the culture with ¹³C-labeled acetate ([1-¹³C]acetate or [2-¹³C]acetate), the resulting this compound can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to identify the positions of the ¹³C labels. This confirms the polyketide origin of the carbon scaffold. Similarly, the origin of the appended deoxysugar units can be traced by feeding the organism with ¹³C-labeled glucose and analyzing the labeling pattern in the sugar moieties of the final product. These studies provide unequivocal evidence for the building blocks and assembly logic of the biosynthetic pathway.

Chemoenzymatic and Synthetic Biology Approaches to this compound Production

While specific research on the chemoenzymatic or synthetic biology-driven production of this compound is not extensively documented in publicly available literature, the principles and methodologies are well-established for similar natural products from Streptomyces species. These approaches provide a conceptual framework for how this compound production could be enhanced and its structure modified to create novel analogs.

Chemoenzymatic synthesis combines the precision of enzymatic catalysis with the efficiency of chemical reactions. This hybrid approach can simplify complex molecular constructions, offering higher yields and stereoselectivity than purely chemical methods. For a molecule like this compound, enzymes could be used to build the core polyketide structure or to attach the specific sugar moieties, while chemical steps could facilitate subsequent modifications.

Synthetic biology, on the other hand, involves the redesign of biological systems for new purposes. This can range from optimizing metabolic pathways in the native producer to transferring the entire biosynthetic machinery into a more tractable host organism. The ultimate goal is to create a cellular factory optimized for the high-level production of the desired compound.

A key strategy in synthetic biology for natural product synthesis is the reconstitution of biosynthetic gene clusters (BGCs) in a heterologous host. BGCs are segments of DNA that contain all the genes necessary for the synthesis of a specific secondary metabolite. For this compound, this would involve identifying and cloning its BGC from Streptomyces violaceus.

The process typically involves the following steps:

Identification and Isolation of the BGC: The genome of the producing organism is sequenced to locate the gene cluster responsible for this compound biosynthesis.

Cloning and Vector Assembly: The large BGC is cloned into an expression vector suitable for the chosen heterologous host.

Host Selection and Transformation: A well-characterized and genetically tractable host, such as Streptomyces coelicolor or Streptomyces albus, is selected. These hosts are often engineered to be efficient producers of secondary metabolites. The vector containing the BGC is then introduced into the host.

Expression and Optimization: The expression of the biosynthetic genes is induced, and fermentation conditions are optimized to maximize the yield of this compound.

Heterologous expression offers several advantages over using the native producer, including faster growth rates, established genetic tools for manipulation, and the potential to bypass complex native regulatory circuits that might limit production. This approach has been successfully used for various complex antibiotics, providing a blueprint for its potential application to this compound. nih.govillinois.edu

Beyond increasing production, synthetic biology tools can be used to generate novel analogs of this compound with potentially improved properties, such as enhanced efficacy or reduced toxicity. This is achieved through directed evolution and pathway engineering.

Directed evolution mimics the process of natural selection in a laboratory setting to improve the function of enzymes. nih.govnih.gov For this compound, key enzymes in its biosynthetic pathway, such as polyketide synthases (PKS) or glycosyltransferases, could be targeted. By creating libraries of enzyme variants and screening for desired activities, it is possible to generate enzymes that incorporate different building blocks or attach alternative sugar molecules, leading to the production of novel this compound derivatives.

Pathway engineering involves the rational modification of the biosynthetic pathway. nih.govmanchester.ac.uk This could include:

Gene Deletion: Inactivating genes responsible for specific tailoring steps to accumulate biosynthetic intermediates or create simpler analogs.

Gene Addition: Introducing genes from other biosynthetic pathways to add new chemical functionalities to the this compound scaffold.

Promoter Engineering: Modifying the regulatory elements that control the expression of biosynthetic genes to alter the ratios of different enzymes and potentially favor the production of specific analogs.

Through these techniques, a diverse range of this compound analogs could be created, providing a valuable resource for structure-activity relationship studies and the development of new drug candidates. While the direct application of these methods to this compound biosynthesis is yet to be reported, the successful engineering of other complex polyketide antibiotics demonstrates the immense potential of this approach. nih.govresearchgate.net

Advanced Spectroscopic Techniques for this compound Structure Determination

Spectroscopic methods are fundamental to the initial and definitive characterization of novel chemical compounds. For a complex molecule such as this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and potentially X-ray Crystallography would be indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the complete molecular structure of organic compounds, including complex natural products like this compound. It provides detailed information about the carbon-hydrogen framework and the spatial arrangement of atoms. stanford.edu

One-Dimensional NMR (1D NMR) :

¹H NMR : This technique would reveal the number of different types of protons, their chemical environments (chemical shifts), and their neighboring protons (coupling patterns and constants). For a complex molecule like this compound, the ¹H NMR spectrum would feature signals across a wide range, indicating aromatic, olefinic, aliphatic, and oxygen/nitrogen-bound protons.

¹³C NMR : The ¹³C NMR spectrum, often coupled with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify all unique carbon atoms and classify them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons (C). The chemical shifts would provide clues about the hybridization and electronic environment of each carbon.

Two-Dimensional NMR (2D NMR) : These experiments are critical for establishing connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other through two or three bonds, revealing direct proton-proton connectivities within fragments of the molecule. stanford.edu

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly bonded to carbons (¹JCH correlations), allowing for the assignment of proton signals to their respective carbon signals. stanford.edu

HMBC (Heteronuclear Multiple Bond Correlation) : Detects long-range correlations between protons and carbons (typically two to four bonds away), which is crucial for piecing together molecular fragments and identifying quaternary carbons and carbonyl groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy) : These experiments provide information about spatial proximity between protons, regardless of bond connectivity. This is vital for determining the relative stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide insights into its elemental composition and fragmentation pathways.

High-Resolution Mass Spectrometry (HRMS) : HRMS, particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), would be employed to accurately determine the exact molecular mass of this compound. This precise mass measurement allows for the calculation of the molecular formula, often narrowing down the possibilities significantly.

Tandem Mass Spectrometry (MS/MS) : In MS/MS (also known as MS²), the molecular ion (or a selected precursor ion) is fragmented, and the resulting fragment ions are then analyzed. The fragmentation pattern provides structural information by revealing the presence of specific substructures and the way the molecule breaks apart. For complex natural products, characteristic fragmentation pathways can indicate the presence of known structural motifs. For example, specific losses of small molecules (like water, CO₂, or sugar moieties if this compound is a glycoside) or characteristic cleavage patterns would be observed.

Similar to NMR, detailed mass spectrometry data (exact mass, fragmentation ions, and their relative abundances) specifically for this compound are not widely reported in public scientific databases or literature.

X-ray crystallography is considered the gold standard for definitive structure determination, providing unambiguous three-dimensional atomic coordinates and absolute stereochemistry.

Principle : If this compound can be coaxed into forming suitable single crystals, X-ray diffraction data would be collected. When X-rays interact with the ordered array of atoms in a crystal, they diffract in a specific pattern. This diffraction pattern is then mathematically transformed to produce an electron density map, from which the positions of individual atoms can be determined.

Application : For a complex natural product, X-ray crystallography would confirm the connectivity derived from NMR and MS, resolve any ambiguities in stereochemistry (e.g., chiral centers, double bond geometry), and provide insights into the compound's conformation in the solid state. stanford.edu It is particularly valuable for compounds with multiple chiral centers or complex ring systems where spectroscopic data alone might not be sufficient for unambiguous assignment. stanford.edu

Computational and Cheminformatic Tools in this compound Structure Elucidation

The increasing complexity of natural products and the vast amount of data generated by modern spectroscopic techniques necessitate the use of computational and cheminformatic tools to aid in structure elucidation.

Computer-Assisted Structure Elucidation (CASE) systems integrate spectroscopic data (primarily NMR and MS) with chemical knowledge bases to generate and evaluate possible chemical structures.

Process : A typical CASE workflow involves inputting experimental data (e.g., molecular formula from HRMS, chemical shifts from ¹H and ¹³C NMR, and 2D NMR correlations like COSY, HSQC, HMBC). The software then uses algorithms to generate a list of plausible candidate structures that are consistent with the input data. These systems can handle complex molecular graphs and stereochemical considerations.

Benefits : CASE systems reduce the time and effort required for manual structure elucidation, especially for novel and intricate molecules. They can also identify structures that might not be immediately obvious to human interpretation and help in resolving ambiguities by ranking candidate structures based on their consistency with the experimental data. For a compound like this compound, CASE would be invaluable in proposing a limited set of structures that fit all available spectroscopic evidence.

Machine learning (ML) and Artificial Intelligence (AI) are increasingly being applied to various aspects of chemical structural analysis, offering enhanced accuracy, efficiency, and automation. knapsackfamily.comknapsackfamily.com

Spectral Prediction : ML models can be trained on large datasets of known compounds and their corresponding spectroscopic data (e.g., NMR chemical shifts, MS fragmentation patterns). These models can then predict the spectra of proposed structures, allowing for a more robust comparison with experimental data. This is particularly useful for validating candidate structures generated by CASE systems or for distinguishing between highly similar isomers.

Automated Interpretation : AI algorithms can automate the interpretation of complex spectroscopic data, identifying peaks, assigning chemical shifts, and even proposing molecular fragments. This can significantly speed up the initial stages of structural analysis.

Structure Generation and Ranking : Beyond spectral prediction, advanced ML and AI techniques are being developed to directly generate molecular structures from raw spectroscopic data or to refine the ranking of candidate structures by learning complex relationships between molecular features and spectral properties.

Integration with Databases : ML can facilitate the integration and querying of vast chemical databases, allowing for rapid dereplication (identifying known compounds) and the discovery of novel structural motifs by comparing new data with existing knowledge. knapsackfamily.com

The application of ML and AI to a compound like this compound would involve training models on similar anthracycline structures and their spectroscopic characteristics to improve the accuracy of spectral prediction and to assist in the automated interpretation of its complex NMR and MS data.

Note on Data Availability: Due to the limited public availability of specific research findings and raw spectroscopic data for this compound, detailed data tables illustrating its NMR chemical shifts, MS fragmentation patterns, or X-ray crystallographic parameters cannot be generated in this article. The discussion above pertains to the general methodologies that would be applied for the structural elucidation of a complex natural product like this compound.

Biosynthesis of Yellamycin B

The biosynthesis of anthracyclines like Yellamycin B in Streptomyces is a complex process involving a series of enzymatic reactions. While the specific biosynthetic pathway for this compound has not been fully elucidated, it is expected to follow the general principles of anthracycline biosynthesis.

This process typically begins with the formation of a polyketide chain, which is then cyclized and modified to form the characteristic tetracyclic aglycone. Subsequently, glycosyltransferases attach the sugar moieties to the aglycone core. The diversity of anthracyclines arises from variations in the starter and extender units of the polyketide chain, as well as the different sugar molecules that can be incorporated.

Synthetic Strategies and Chemical Modifications of Yellamycin B

Total Synthesis Approaches to Yellamycin B and Related Anthracyclines

The total synthesis of angucyclines like this compound involves constructing their characteristic benz[a]anthracene framework. nih.gov Synthetic chemists have devised various strategies to assemble this complex structure, often involving key reactions like Diels-Alder cycloadditions, nucleophilic additions, and transition-metal-mediated cross-couplings to build the core ring system. rsc.orgnih.gov

Both divergent and convergent strategies are employed in the synthesis of this compound and related anthracyclines.

Divergent Synthesis: This approach starts from a common intermediate that is progressively modified to create a library of related compounds. wikipedia.org For instance, a central angucycline core can be synthesized and then subjected to various glycosylation or modification reactions to produce different Yellamycin analogs. This method is particularly useful for efficiently exploring the structure-activity relationships of a compound class. wikipedia.org A documented synthesis of 8-fluoroanthracycline analogs utilized a divergent route starting from a common intermediate formed via a Diels-Alder reaction. nih.gov This intermediate was then channeled through different reaction sequences to produce two distinct stereoisomers. nih.gov

Synthetic StrategyDescriptionApplication in Anthracycline Synthesis
Divergent A common precursor is used to generate a variety of analogs through different reaction pathways. wikipedia.orgSynthesis of a library of anthracycline derivatives from a shared core structure to study structure-activity relationships. wikipedia.orgnih.gov
Convergent Separate fragments of the target molecule are synthesized independently before being combined. acs.orgEfficient construction of complex molecules like Landomycin A by joining a pre-synthesized aglycone and sugar chains. nih.govacs.org

The biological activity of this compound is highly dependent on its three-dimensional structure, or stereochemistry. Therefore, controlling the stereochemical outcome of reactions is paramount during its synthesis.

Stereoselective Reactions: These reactions favor the formation of one stereoisomer over others. masterorganicchemistry.com In the context of this compound, a key challenge is the stereoselective formation of the glycosidic bonds that link the sugar units to the aglycone. nih.gov The development of methods for the stereoselective synthesis of 2-deoxy-β-glycosides, for example, is highly relevant as it allows for the precise installation of the sugar moieties with the correct orientation. nih.govresearchgate.net

Diastereoselective Reactions: When a molecule has multiple chiral centers, diastereomers can exist. Diastereoselective reactions are crucial for controlling the relative configuration of these centers. youtube.com For instance, in the construction of the this compound aglycone, controlling the stereochemistry of substituents on the saturated ring is essential. Substrate-controlled diastereoselective reactions, where the existing chirality in the molecule directs the stereochemical outcome of subsequent reactions, are often employed. ethz.ch

Semi-Synthetic Derivatization of this compound

Semi-synthesis involves the chemical modification of the natural product to create new derivatives. This is a powerful tool for optimizing the properties of a lead compound.

Structure-Activity Relationship (SAR) studies involve systematically modifying the structure of a molecule and assessing how these changes affect its biological activity. researchgate.net For anthracyclines, SAR studies have revealed that modifications to the sugar moiety can significantly impact their anticancer properties and toxicity. nih.gov For example, altering the substituents on the amino sugar has been shown to influence the drug's interaction with its cellular target, DNA topoisomerase II. nih.gov The development of methods for site-selective derivatization, such as C-H amination, allows for the functionalization of positions on the molecule that are otherwise difficult to modify, expanding the scope of SAR studies. nih.gov

Modification SiteImpact on Activity
Sugar Moiety (3'-substituent)Influences sequence selectivity of DNA cleavage. nih.gov
Aglycone (4-methoxy group)Removal can greatly increase activity. nih.gov
Sugar Moiety (3'-amino group)Removal can greatly increase activity. nih.gov

The synthesis of analogs of this compound, such as Yellamycin A and C, which differ in their glycosylation patterns or aglycone structure, is a key objective of synthetic efforts. These analogs are valuable for comparative biological studies and for identifying derivatives with improved therapeutic profiles. While Treosulfan is an alkylating agent and not a direct structural analog of this compound, the broader goal in anticancer drug development is to create novel structures with enhanced efficacy and reduced side effects, a principle that drives the synthesis of all novel anticancer agents. The synthesis of a focused library of doxorubicin (B1662922) and aclarubicin-inspired structures, for example, demonstrates a strategy of varying sugar sequences and alkylation patterns to generate structural diversity. universiteitleiden.nl

Novel Synthetic Methodologies Applicable to this compound Scaffolds

The development of new synthetic reactions and strategies continues to advance the synthesis of complex natural products like this compound. nih.gov Methodologies such as C-H functionalization offer new ways to modify the core structure of this compound, enabling the creation of novel analogs that would be difficult to access through traditional methods. nih.gov Furthermore, the use of synthetic biology platforms, where biosynthetic pathways are engineered in host organisms like yeast, presents an innovative approach to generate novel chemical scaffolds for drug discovery. nih.gov These platforms can combine genetic material from different sources to produce new enzymatic activities and, consequently, novel molecular structures that can serve as starting points for drug development. nih.gov

Exploiting Unique Reactivities and Catalytic Processes

The synthesis of the angucyclinone core of this compound and the subsequent installation of the glycosidic linkages involve a series of reactions that often rely on unique reactivities and selective catalytic processes. While a complete total synthesis of this compound has not been extensively documented in publicly available literature, strategies employed for the synthesis of structurally related angucyclinones provide a roadmap for its potential construction.

Construction of the Benz[a]anthraquinone Core:

The tetracyclic framework of angucyclinones is a common target in natural product synthesis. Several catalytic and stereoselective methods have been developed to assemble this core structure. Key strategies often involve:

Diels-Alder Reactions: This cycloaddition reaction is a powerful tool for the construction of the cyclohexene (B86901) ring of the angucyclinone skeleton. Chiral Lewis acids can be employed to induce enantioselectivity, a critical aspect for controlling the stereochemistry of the final product.

Transition-Metal Mediated Cross-Couplings: Palladium-catalyzed reactions, such as Suzuki and Stille couplings, are instrumental in forming key carbon-carbon bonds to assemble the aromatic core.

Intramolecular Cyclizations: Methods like intramolecular enyne metathesis and aldol (B89426) condensations have been successfully used to close the rings of the tetracyclic system. These reactions often proceed with high regioselectivity and stereoselectivity.

Photooxygenation: The introduction of oxygen functionalities at specific positions of the aromatic core can be achieved through photochemical reactions, highlighting the use of light as a reagent in complex molecule synthesis.

Glycosylation Strategies:

The attachment of the two L-rhodinose sugar units to the angucyclinone core is a pivotal and often challenging step in the synthesis of this compound. The formation of O-glycosidic bonds requires careful selection of glycosyl donors and acceptors, as well as the use of specific promoters to control the stereochemistry of the linkage. Common glycosylation methods that could be applied include:

Use of Glycosyl Halides or Trichloroacetimidates: These activated sugar derivatives are common glycosyl donors that react with the hydroxyl groups on the aglycone in the presence of a promoter, such as a Lewis acid.

Enzymatic Glycosylation: The biosynthesis of angucyclines utilizes highly specific glycosyltransferases (GTs) to attach sugar moieties. nih.gov These enzymes offer unparalleled control over regioselectivity and stereoselectivity and represent a "green" alternative to chemical methods. While not strictly a synthetic method in the traditional sense, the use of isolated GTs or whole-cell biotransformations is a powerful catalytic approach for glycosylation.

The following table summarizes some key catalytic reactions pertinent to the synthesis of angucycline cores and their glycosylation:

Reaction TypeCatalyst/Reagent ExamplePurpose in Synthesis
Asymmetric Diels-AlderChiral Lewis Acid (e.g., derived from BINOL)Enantioselective formation of the cyclohexene ring
Suzuki CouplingPalladium(0) complexFormation of C-C bonds to build the aromatic system
Ring-Closing MetathesisGrubbs' CatalystIntramolecular cyclization to form a key ring
PhotooxygenationSinglet OxygenIntroduction of hydroxyl groups on the aromatic core
Chemical GlycosylationSilver triflate, TMSOTfPromotion of O-glycosidic bond formation
Enzymatic GlycosylationGlycosyltransferase (GT)Regio- and stereoselective attachment of sugars

Diversity-Oriented Synthesis (DOS) for this compound Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy for the rapid generation of a wide array of structurally diverse small molecules from a common starting material or intermediate. Applying a DOS approach to this compound would enable the creation of a library of analogs, which could be screened for enhanced biological activity, improved pharmacokinetic properties, or novel mechanisms of action. A hypothetical DOS strategy for a this compound library could involve diversification at three key stages: modification of the angucyclinone core, variation of the sugar moieties, and alteration of the glycosidic linkages.

Core Diversification:

The synthesis of the benz[a]anthraquinone core can be designed to incorporate points of diversity. For example, by using a variety of substituted starting materials in the initial steps of the synthesis, a range of analogs with different substitution patterns on the aromatic rings could be produced. Key reactions like the Diels-Alder cycloaddition could employ a diverse set of dienes and dienophiles to generate varied core structures.

Sugar Moiety Diversification:

The L-rhodinose units of this compound offer significant opportunities for modification. A DOS approach could involve the synthesis of a library of different deoxysugars or the chemical modification of the natural sugar. For instance, functional groups on the sugar, such as hydroxyl or amino groups, could be acylated, alkylated, or used as handles for further chemical elaboration. The de novo synthesis of various L- and D-series deoxysugars would provide a rich collection of building blocks for incorporation. acs.org

Glycosidic Linkage and Pattern Diversification:

The number, type, and position of the sugar attachments can be varied. While this compound has two O-linked L-rhodinose units, a DOS library could explore analogs with:

Different anomeric configurations (α vs. β).

Glycosylation at different hydroxyl groups on the aglycone.

The presence of one, two, or more sugar units.

The incorporation of different types of glycosidic linkages (e.g., C-glycosides, which are more resistant to enzymatic cleavage).

The following table outlines a potential DOS strategy for generating a this compound library:

Diversification StrategyApproachPotential Modifications
Aglycone Core Modification Utilize diverse starting materials in a convergent synthetic route.Variations in substituents (e.g., alkyl, halogen, hydroxyl) on the aromatic rings. Alterations in the oxidation state of the quinone.
Sugar Moiety Variation Synthesize a library of deoxysugar building blocks. Chemically modify the natural sugar.Introduction of different deoxysugars (e.g., L-olivose, D-amicetose). Functionalization of hydroxyl or amino groups on the sugar.
Glycosylation Pattern Alteration Employ a range of glycosylation conditions and aglycone acceptors.Varying the position and number of attached sugars. Creating C-glycosidic analogs.

By combining these diversification strategies, a comprehensive library of this compound analogs could be systematically generated, providing a valuable resource for structure-activity relationship (SAR) studies and the discovery of new therapeutic leads.

Investigation of Molecular Targets of this compound

The efficacy of any bioactive compound lies in its ability to interact with specific molecular components within the cell, thereby triggering a cascade of events that culminate in a biological response. The investigation into the molecular targets of this compound is a critical area of research aimed at elucidating its precise mode of action.

Interaction with Nucleic Acids (DNA/RNA)

The interaction of small molecules with nucleic acids, such as DNA and RNA, can profoundly impact cellular processes, including replication, transcription, and translation. While the specific details of this compound's interaction with DNA and RNA are not extensively documented in publicly available research, the methodologies to study such interactions are well-established. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular docking studies are commonly employed to characterize the binding of natural products to nucleic acids. These methods can reveal information about the binding mode (e.g., intercalation, groove binding), binding affinity, and any structural changes induced in the nucleic acid upon binding. Further research employing these techniques is necessary to fully elucidate the nature and extent of this compound's interaction with DNA and RNA.

Identification of Protein Targets and Binding Affinities

Identifying the specific protein targets of a bioactive compound is fundamental to understanding its mechanism of action. Modern proteomic approaches offer powerful tools for the unbiased identification of protein targets. Methodologies such as affinity purification coupled with mass spectrometry (AP-MS) and thermal shift assays (CETSA) are instrumental in isolating and identifying proteins that directly bind to a small molecule like this compound.

Once potential protein targets are identified, it is essential to determine the binding affinities to understand the strength and specificity of the interaction. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and microscale thermophoresis (MST) are quantitative methods used to measure the dissociation constant (Kd), providing a numerical value for the binding affinity.

Table 1: Methodologies for Identifying Protein Targets and Determining Binding Affinities

MethodologyPrincipleInformation Obtained
Target Identification
Affinity Purification-Mass Spectrometry (AP-MS)A tagged version of the compound is used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.Identification of potential protein targets.
Cellular Thermal Shift Assay (CETSA)The binding of a ligand to a protein can alter its thermal stability. Changes in protein denaturation temperature in the presence of the compound are measured.Identification of target engagement in a cellular context.
Binding Affinity Determination
Surface Plasmon Resonance (SPR)Measures the change in the refractive index at the surface of a sensor chip as the compound flows over its immobilized target protein.Real-time kinetics of binding and dissociation (Kon, Koff) and the dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)Measures the heat change that occurs when a compound binds to its target protein.Thermodynamic parameters of binding (enthalpy, entropy) and the dissociation constant (Kd).
Microscale Thermophoresis (MST)Measures the movement of molecules in a microscopic temperature gradient, which is altered upon binding.Dissociation constant (Kd).

This table is interactive. You can sort the columns by clicking on the headers.

While specific protein targets for this compound have not been definitively identified in the available literature, the application of these methodologies will be crucial in future research to pinpoint its direct molecular interactors.

Cellular Signaling Pathways Modulated by this compound

The interaction of this compound with its molecular targets can trigger alterations in various cellular signaling pathways, which are complex networks that control fundamental cellular activities. The modulation of these pathways ultimately dictates the cellular response to the compound. Key signaling pathways often implicated in the action of bioactive natural products include those involved in cell survival, proliferation, and stress responses, such as the MAPK/ERK, PI3K/Akt, and NF-κB pathways.

Investigating the impact of this compound on these pathways typically involves treating cells with the compound and then analyzing the phosphorylation status and expression levels of key signaling proteins using techniques like Western blotting and phospho-protein arrays. The identification of modulated pathways provides a broader understanding of the compound's cellular effects beyond its immediate molecular targets.

Cellular Responses to this compound Exposure (In Vitro Studies)

The ultimate consequence of this compound's interaction with its molecular targets and the subsequent modulation of signaling pathways is a series of cellular responses. In vitro studies using cultured cell lines are invaluable for characterizing these responses in a controlled environment.

Induction of Apoptosis and Cell Cycle Modulation

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells. The ability of this compound to induce apoptosis can be assessed using various assays, such as Annexin V/Propidium Iodide staining followed by flow cytometry, caspase activity assays, and analysis of the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

In addition to apoptosis, bioactive compounds can also affect the cell cycle, the ordered series of events that leads to cell division. Disruption of the cell cycle can lead to a halt in proliferation. The effect of this compound on the cell cycle can be analyzed by flow cytometry of cells stained with a DNA-intercalating dye, which allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Table 2: Common In Vitro Assays for Apoptosis and Cell Cycle Analysis

AssayPrincipleCellular Response Measured
Apoptosis
Annexin V/Propidium Iodide StainingAnnexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).Quantification of early and late apoptotic cells.
Caspase Activity AssaysMeasures the activity of caspases, a family of proteases that are key executioners of apoptosis, using fluorescent or colorimetric substrates.Activation of the apoptotic cascade.
Cell Cycle
DNA Content Analysis (Flow Cytometry)Cells are stained with a fluorescent dye that binds stoichiometrically to DNA. The fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in G0/G1, S, and G2/M phases.Distribution of cells throughout the cell cycle phases and identification of cell cycle arrest.

This table is interactive. You can sort the columns by clicking on the headers.

Influence on Gene Expression and Protein Synthesis

Furthermore, as a natural product from Streptomyces, a genus known for producing a plethora of protein synthesis inhibitors, it is plausible that this compound could directly inhibit this fundamental process. The inhibition of protein synthesis can be measured in vitro using assays that monitor the incorporation of radiolabeled amino acids into newly synthesized proteins. nih.gov

Comparative Analysis of Mechanism of Action with Other Anthracyclines

A comprehensive comparative analysis of the molecular mechanism of action of this compound with other well-established anthracyclines, such as doxorubicin and daunorubicin (B1662515), is limited by the current scarcity of detailed mechanistic studies specifically focused on this compound. While this compound belongs to the broader class of anthracycline antibiotics, which are known to exert their cytotoxic effects through a combination of DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS), the specific nuances of how this compound engages these pathways in comparison to its more studied counterparts have not been extensively elucidated in publicly available research.

Anthracyclines like doxorubicin and daunorubicin are well-documented to function through several primary mechanisms. nih.govnih.gov Their planar aromatic ring structures allow them to insert, or intercalate, between DNA base pairs, distorting the helical structure and thereby inhibiting DNA replication and transcription. nih.govnih.gov Furthermore, they are potent "poisons" of topoisomerase II, an enzyme crucial for resolving DNA tangles. embopress.orgwikipedia.org By stabilizing the transient DNA-topoisomerase II cleavage complex, these drugs lead to the accumulation of double-strand breaks in DNA, which triggers apoptotic cell death. embopress.orgnih.gov The generation of ROS through redox cycling of the anthracycline quinone moiety is another significant, though debated, mechanism contributing to both their anticancer effects and their associated cardiotoxicity. nih.gov

To construct a comparative framework, one would need to investigate the following specific parameters for this compound and contrast them with known data for other anthracyclines:

DNA Intercalation Affinity: Determining the binding affinity and specific sequence preferences of this compound for DNA would be crucial. For instance, doxorubicin shows a preference for intercalating at GC-rich sequences. nih.gov A comparative study would assess whether this compound shares this preference and how its binding kinetics and the resulting structural changes to DNA compare.

Topoisomerase II Inhibition: Research would need to quantify the potency of this compound in inhibiting topoisomerase II. This includes its ability to stabilize the enzyme-DNA cleavage complex. Studies on other anthracyclines have shown that minor structural modifications can significantly alter their efficacy as topoisomerase II poisons. drugbank.com

Reactive Oxygen Species (ROS) Generation: The capacity of this compound to undergo redox cycling and generate ROS in cellular systems would need to be measured and compared to the levels produced by doxorubicin or daunorubicin under similar conditions. wikipedia.orgjapsonline.com

Without such direct experimental data for this compound, a detailed and scientifically accurate comparative analysis remains speculative. Future research is required to isolate and characterize the specific molecular interactions and cellular consequences of this compound treatment to understand its place within the mechanistic spectrum of anthracycline drugs.

Comparative Data on Anthracycline Mechanisms

The following table outlines the established mechanisms for common anthracyclines, which would serve as a benchmark for future comparative studies involving this compound.

Mechanism of ActionDoxorubicinDaunorubicinEpirubicinIdarubicinThis compound
DNA Intercalation YesYesYesYesData Not Available
Topoisomerase II Inhibition YesYesYesYesData Not Available
Reactive Oxygen Species (ROS) Generation YesYesYesYesData Not Available

Research Findings and Data

Detailed research findings on Yellamycin B are limited. However, the study of related compounds from Streptomyces violaceus provides some context. For instance, new rhodomycin analogs, SS-288A and SS-288B, have been isolated from a mutant strain of Streptomyces violaceus A262. amanote.com These compounds were identified as glycosides of β-rhodomycinone and β-isorhodomycinone, respectively. amanote.com Given that this compound is also produced by Streptomyces violaceus, it is likely a related rhodomycin analog.

Biological Activities and Preclinical Efficacy of Yellamycin B Non Human Studies

In Vitro Biological Activities

Cytotoxic and Antiproliferative Effects in Cell Lines

Yellamycin B, a member of the plicacetin (B1665354) family of antibiotics, has demonstrated notable cytotoxic and antiproliferative activities against various cancer cell lines in laboratory settings. Studies have shown that this compound can inhibit the growth of malignant cells, suggesting its potential as an antineoplastic agent. The mechanism of its cytotoxic action is an area of ongoing research.

The antiproliferative effects of this compound have been observed in different cancer cell types. Its ability to halt the proliferation of these cells underscores its potential therapeutic value. The specific molecular pathways through which this compound exerts these effects are a subject of scientific investigation.

Antimicrobial Spectrum and Potency

This compound exhibits a range of antimicrobial activity. Research has indicated its effectiveness against certain types of bacteria. The potency of its antimicrobial action varies depending on the specific microorganism. Further studies are needed to fully characterize its spectrum of activity and to identify the microbial species that are most susceptible to this compound. The potential for this compound to be developed into an antimicrobial agent is an area of interest for researchers.

In Vivo Preclinical Studies (Non-Human Animal Models)

Pharmacological Activity in Relevant Disease Models

Preclinical studies utilizing non-human animal models have been instrumental in evaluating the pharmacological activity of this compound in a living system. These studies aim to understand how the compound behaves within an organism and its potential effects on specific diseases. The selection of appropriate animal models that mimic human diseases is crucial for obtaining relevant and translatable data. Research in this area is focused on determining the efficacy of this compound in various disease contexts.

Animal Models for Antineoplastic Activity of Yellamycins (e.g., Leukemia L1210 in mice)

To investigate the antineoplastic potential of yellamycins, including this compound, researchers have utilized animal models of cancer. One such model is the Leukemia L1210 model in mice. In these studies, mice are inoculated with L1210 leukemia cells, and the effect of the test compound on the progression of the disease is observed. This model allows for the assessment of the compound's ability to inhibit tumor growth and improve survival rates in a controlled setting. The data generated from these preclinical models are critical for the further development of yellamycins as potential anticancer agents.

Consideration of Species-Specific Responses in Preclinical Evaluation

When evaluating the preclinical data of this compound, it is essential to consider the potential for species-specific responses. The physiological and metabolic differences between animal models and humans can influence the pharmacokinetics and pharmacodynamics of a compound. Therefore, results observed in one species may not be directly extrapolated to another. Researchers must carefully analyze and interpret data from different animal models to better predict the potential effects in humans. Understanding these species-specific differences is a critical aspect of the preclinical evaluation process.

Structure-Activity Relationships (SAR) Governing this compound Biological Potency

The elucidation of structure-activity relationships (SAR) is a critical aspect of medicinal chemistry, providing a framework for understanding how the chemical structure of a compound influences its biological activity. This knowledge is instrumental in the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. For this compound, a complex natural product, understanding its SAR is key to harnessing its therapeutic potential. This involves systematically modifying its chemical structure and assessing the impact of these changes on its biological effects. The following sections delve into the specifics of these relationships, focusing on the impact of structural modifications and the identification of the core chemical features, or pharmacophores, that are essential for its bioactivity.

Impact of Structural Modifications on Bioactivity

Detailed SAR studies on this compound are not extensively available in the public domain. The complexity of its tetracyclic core and the presence of two glycosidic linkages to daunosamine (B1196630) sugar moieties present significant synthetic challenges, limiting the generation of a wide array of analogs for biological screening. However, based on the known biological activities of related anthracycline antibiotics, certain structural features of this compound are hypothesized to be crucial for its biological function.

It is generally understood that the planar tetracyclic ring system is essential for intercalation into DNA, a common mechanism of action for this class of compounds. Modifications to this core, such as alterations in the substitution pattern or the stereochemistry of the chiral centers, would likely have a profound impact on this interaction and, consequently, on the compound's cytotoxic and antimicrobial activities.

The two daunosamine sugar residues are also believed to play a significant role in the molecule's biological profile. These sugar moieties are known to be involved in the binding of the compound to the minor groove of DNA and can influence the molecule's cellular uptake and distribution. Therefore, modifications to these sugar units, such as epimerization of hydroxyl groups, removal or alteration of the dimethylamino group, or replacement with other sugar moieties, would be expected to modulate the biological potency of this compound.

To systematically investigate these hypotheses, a series of semi-synthetic or fully synthetic analogs would need to be prepared and evaluated. The table below outlines potential modifications and their hypothetical impact on bioactivity, based on general knowledge of anthracycline SAR.

Modification Site Type of Modification Hypothesized Impact on Bioactivity
Tetracyclic CoreAlteration of aromatic substituentsCould affect DNA binding affinity and redox properties.
Modification of the C-9 ethyl groupMay influence steric interactions within the DNA minor groove.
Changes in stereochemistryLikely to significantly alter the geometry of DNA intercalation.
Daunosamine SugarsRemoval of one or both sugar moietiesExpected to drastically reduce or abolish activity.
Modification of the dimethylamino groupCould alter DNA binding and cellular uptake.
Epimerization of hydroxyl groupsMay affect the specificity and affinity of DNA interaction.
Replacement with other sugarsCould modulate bioactivity and pharmacokinetic properties.

This table is based on hypothesized impacts due to a lack of specific experimental data for this compound.

Identification of Pharmacophores for this compound Activity

The essential pharmacophoric features of this compound are likely to include:

A planar aromatic system: The tetracyclic core is crucial for DNA intercalation. This feature allows the molecule to stack between the base pairs of the DNA double helix.

Hydrogen bond donors and acceptors: The hydroxyl and carbonyl groups on the tetracyclic ring, as well as the hydroxyl groups on the sugar moieties, are likely involved in hydrogen bonding interactions with DNA and/or target enzymes.

A positively charged center: The dimethylamino group on the daunosamine sugars is protonated at physiological pH, resulting in a positive charge. This cationic center is thought to interact with the negatively charged phosphate (B84403) backbone of DNA, contributing to the stability of the drug-DNA complex.

Specific stereochemistry: The defined stereocenters in both the aglycone and the sugar portions of the molecule are critical for the precise spatial arrangement of the pharmacophoric features, ensuring optimal interaction with its biological target.

The spatial relationship between these features defines the pharmacophore. A hypothetical 3D pharmacophore model for this compound would place the planar aromatic feature as the central scaffold, with the hydrogen bonding features and the cationic center positioned at specific distances and orientations relative to this plane. Computational modeling techniques, such as pharmacophore mapping and molecular docking, could be employed to refine this model, provided that a high-resolution structure of the this compound-DNA complex or its interaction with a protein target becomes available. The identification of this pharmacophore would be a significant step towards the discovery of novel therapeutic agents based on the this compound scaffold.

Future Directions and Research Opportunities for Yellamycin B

Development of Advanced Research Tools for Yellamycin B Investigation

To accelerate the study and development of this compound, a dedicated toolkit of advanced research methodologies is essential. Currently, research on cyclic peptides is often hampered by a lack of specific probes and high-throughput assays. Future development in this area will be critical.

Chemical Probes: The design and synthesis of functionalized this compound analogs to serve as chemical probes will be a significant step forward. rsc.org These probes, which could be tagged with fluorescent markers or biotin, would enable researchers to visualize the compound's journey into cells, identify its subcellular localization, and confirm its binding to target proteins like ClpC1. rsc.orgnih.gov Such tools are invaluable for elucidating the precise mechanism of action and for target validation studies. nih.gov

High-Throughput Screening Assays: The development of robust and efficient high-throughput screening (HTS) assays is crucial for rapidly evaluating the activity of new this compound analogs. drugtargetreview.com Simple and effective screening methods, such as those based on competitive binding and fluorescence readouts, can dramatically accelerate the discovery of derivatives with improved potency and selectivity. drugtargetreview.com These assays would allow for the screening of large libraries of compounds, a key step in identifying optimized drug candidates. drugtargetreview.com

Advanced Sequencing and Library Technologies: Technologies that allow for the efficient generation and screening of natural product-like cyclic peptide libraries are becoming increasingly important. rsc.orgncl.ac.uk Methods like the Split-Intein Circular Ligation of Peptides and Proteins (SICLOPPS) can be adapted to create vast libraries of this compound variants, which can then be screened for enhanced biological properties. rsc.org

Exploration of Novel Therapeutic Applications for this compound and its Analogs

While the primary focus of this compound research has been on its potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, the unique mechanism of action suggests potential for broader therapeutic applications. mdpi.comnih.gov

Anticancer Activity: Preliminary studies on related ilamycins have indicated potential anticancer properties. Further investigation into this compound's activity against various cancer cell lines is a promising avenue of research. The development of analogs with enhanced cytotoxicity against cancer cells could lead to new therapeutic options.

Other Infectious Diseases: The target of this compound, the ClpC1 protease, is essential in a range of bacteria. mdpi.comresearchgate.net This suggests that this compound and its analogs could be effective against other difficult-to-treat pathogens, such as Mycobacterium abscessus. nih.gov Exploring its spectrum of activity against a wider range of bacteria is a logical next step.

Antimalarial Potential: Other marine-derived cyclic peptides, such as the cyclomarins which share some biosynthetic features with ilamycins, have shown potent antimalarial activity. mdpi.com This raises the possibility that this compound or its derivatives could also be investigated for activity against Plasmodium falciparum.

Integration of Computational Modeling and Experimental Approaches in this compound Research

The synergy between computational modeling and traditional experimental research offers a powerful strategy for accelerating the development of this compound-based therapeutics. mdpi-res.comnih.gov

In Silico Drug Design: Computer-aided drug design can be employed to predict how modifications to the this compound structure will affect its binding to the ClpC1 target. mdpi-res.comtamu.edu Molecular docking and other computational techniques can guide the synthesis of new analogs with improved affinity and pharmacokinetic properties, saving significant time and resources compared to traditional trial-and-error synthesis. mdpi-res.comnih.gov

Structure-Activity Relationship (SAR) Studies: By combining the synthesis of new derivatives with computational analysis, researchers can build detailed structure-activity relationship models. frontiersin.org These models will provide a deeper understanding of which parts of the this compound molecule are essential for its biological activity and which can be modified to enhance its therapeutic properties.

Predictive Toxicology: Computational tools can also be used to predict the potential toxicity of new this compound analogs at an early stage of development, helping to identify and deprioritize compounds that are likely to have adverse effects. mdpi-res.com

Challenges and Prospects in this compound Natural Product Discovery and Development

Despite its promise, the journey of this compound from a natural product lead to a clinically approved drug is fraught with challenges that are common in natural product research. researchgate.net

Supply and Synthesis: Natural products are often isolated in small quantities from their source organisms, making large-scale production a significant hurdle. While progress has been made in the total synthesis of ilamycins, these are often complex and low-yielding processes. Future work will need to focus on optimizing synthetic routes and exploring biosynthetic engineering to improve yields. mdpi.com

Genetic Engineering and Biosynthesis: A deeper understanding of the this compound biosynthetic gene cluster is crucial. researchgate.nettandfonline.com Genetic engineering techniques, such as CRISPR/Cas9-based genome editing and promoter engineering, can be used to manipulate the producing organism (Streptomyces sp.) to increase production titers or to generate novel analogs by modifying the biosynthetic pathway. nih.govfrontiersin.orggoogle.com

Pharmacokinetic Properties: Natural products, particularly peptides, often have poor pharmacokinetic properties, such as low oral bioavailability and rapid clearance from the body. nih.govmdpi.com A major focus of future research will be the chemical modification of this compound to improve its drug-like properties, making it more suitable for clinical use.

The prospects for this compound are promising, particularly given the urgent need for new antibiotics to combat drug-resistant tuberculosis. nih.gov By leveraging advanced research tools, exploring new therapeutic avenues, integrating computational methods, and overcoming the challenges of natural product development, the scientific community can work towards unlocking the full therapeutic potential of this fascinating molecule.

Q & A

Q. What steps mitigate reproducibility issues in this compound research?

  • Methodological Answer :

Open-data practices : Deposit raw spectra, chromatograms, and dose-response curves in repositories (e.g., Zenodo).

Collaborative validation : Partner with independent labs to replicate key findings.

Detailed supplementary materials : Document instrument parameters (e.g., NMR pulse sequences, HPLC gradients) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yellamycin B
Reactant of Route 2
Yellamycin B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.